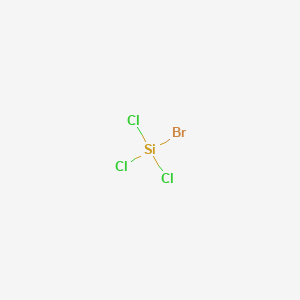
Bromotrichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromotrichlorosilane: is a chemical compound with the formula SiBrCl₃ . It is a member of the silane family, which consists of silicon and hydrogen atoms, often combined with other elements such as halogens. Silanes are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromotrichlorosilane can be synthesized through the reaction of silicon tetrachloride (SiCl₄) with bromine (Br₂) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently. The general reaction is as follows:
SiCl4+Br2→SiBrCl3+Cl2
Industrial Production Methods: In industrial settings, the production of silane, bromotrichloro- involves large-scale reactors where silicon tetrachloride and bromine are combined under controlled temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. The resulting compound is then purified through distillation or other separation techniques to obtain high-purity silane, bromotrichloro-.
Analyse Des Réactions Chimiques
Types of Reactions: Bromotrichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or more halogen atoms.
Reduction Reactions: It can be reduced to form simpler silanes or silicon-containing compounds.
Oxidation Reactions: It can be oxidized to form silicon dioxide (SiO₂) and other silicon oxides.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, can react with silane, bromotrichloro- under mild conditions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), are used in reduction reactions.
Oxidizing Agents: Such as oxygen (O₂) or hydrogen peroxide (H₂O₂), are used in oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Reduction Products: Simpler silanes or silicon-containing compounds.
Oxidation Products: Silicon dioxide (SiO₂) and other silicon oxides.
Applications De Recherche Scientifique
Bromotrichlorosilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds and materials.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of silane, bromotrichloro- involves its ability to react with various substrates through substitution, reduction, and oxidation reactions. Its molecular targets include nucleophiles, reducing agents, and oxidizing agents, which interact with the silicon and halogen atoms in the compound. The pathways involved in these reactions are determined by the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
- Silane, trichloromethyl- (SiCl₃CH₃)
- Silane, trichlorofluoro- (SiCl₃F)
- Silane, trichloroiodo- (SiCl₃I)
Comparison: Bromotrichlorosilane is unique due to the presence of bromine, which imparts distinct reactivity and properties compared to other halogenated silanes. For example, the bromine atom can participate in specific substitution reactions that are not possible with other halogens. Additionally, the physical and chemical properties, such as boiling point and reactivity, differ among these compounds, making silane, bromotrichloro- suitable for specific applications where other silanes may not be as effective.
Propriétés
Numéro CAS |
13465-74-2 |
|---|---|
Formule moléculaire |
BrCl3Si |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
bromo(trichloro)silane |
InChI |
InChI=1S/BrCl3Si/c1-5(2,3)4 |
Clé InChI |
GGQKEDHYWOIABV-UHFFFAOYSA-N |
SMILES |
[Si](Cl)(Cl)(Cl)Br |
SMILES canonique |
[Si](Cl)(Cl)(Cl)Br |
Key on ui other cas no. |
13465-74-2 |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
Bromotrichlorosilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















